

# "2-(Quinolin-4-YL)acetic acid" spectroscopic data (NMR, IR, MS) interpretation

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## Compound of Interest

Compound Name: 2-(Quinolin-4-YL)acetic acid

Cat. No.: B034206

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## Spectroscopic Analysis of 2-(Quinolin-4-YL)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Quinolin-4-YL)acetic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretation of these predicted spectra offers valuable insights into the molecular structure and serves as a reference for the characterization of this and related compounds.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of 2-(Quinolin-4-YL)acetic acid.

### Table 1: Predicted $^1\text{H}$ NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.5	Singlet (broad)	1H	-COOH
~8.90	Doublet	1H	H-2
~8.20	Doublet	1H	H-8
~8.05	Doublet	1H	H-5
~7.80	Triplet	1H	H-7
~7.65	Triplet	1H	H-6
~7.50	Doublet	1H	H-3
~4.00	Singlet	2H	-CH <sub>2</sub> -

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO-d<sub>6</sub>)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~172.0	-COOH
~150.0	C-2
~148.5	C-8a
~145.0	C-4
~130.5	C-7
~128.0	C-5
~127.5	C-4a
~126.0	C-6
~122.0	C-3
~119.5	C-8
~40.0	-CH <sub>2</sub> -

**Table 3: Predicted IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3050	Medium	C-H stretch (Aromatic)
~2950	Weak	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1500, ~1450	Medium to Strong	C=C and C=N stretching (Quinoline ring)
~1300	Medium	C-O stretch (Carboxylic acid)
~900	Medium	O-H bend (Carboxylic acid, out-of-plane)
850-750	Strong	C-H bend (Aromatic, out-of-plane)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Relative Intensity (%)	Assignment
187	100	[M] <sup>+</sup> (Molecular Ion)
142	80	[M - COOH] <sup>+</sup>
115	40	[M - COOH - HCN] <sup>+</sup>
128	30	[Quinoline] <sup>+</sup>

## Interpretation of Spectroscopic Data

### <sup>1</sup>H NMR Spectroscopy

The predicted <sup>1</sup>H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) provides a detailed map of the proton environments in **2-(Quinolin-4-YL)acetic acid**. The most downfield signal, a broad singlet around 12.5 ppm, is characteristic of the acidic proton of the carboxylic

acid group. The aromatic region, between 7.50 and 8.90 ppm, displays a pattern consistent with a 4-substituted quinoline ring. The doublet at approximately 8.90 ppm is assigned to the H-2 proton, which is adjacent to the nitrogen atom and thus significantly deshielded. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) are expected to show a series of doublets and triplets, with their precise shifts influenced by their relative positions. The doublet at around 7.50 ppm corresponds to the H-3 proton. A key feature is the singlet at approximately 4.00 ppm, integrating to two protons, which is indicative of the methylene (-CH<sub>2</sub>-) group connecting the quinoline ring to the carboxylic acid.

## <sup>13</sup>C NMR Spectroscopy

The predicted <sup>13</sup>C NMR spectrum complements the <sup>1</sup>H NMR data by revealing the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, around 172.0 ppm. The aromatic region will display nine distinct signals for the quinoline ring carbons. The C-2 and C-8a carbons, being adjacent to the electronegative nitrogen, are predicted to be the most deshielded among the ring carbons. The quaternary carbons (C-4, C-4a, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic methylene carbon (-CH<sub>2</sub>-) is anticipated to appear significantly upfield, around 40.0 ppm.

## Infrared (IR) Spectroscopy

The predicted IR spectrum provides crucial information about the functional groups present. A very broad absorption band in the region of 3300-2500 cm<sup>-1</sup> is the hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding. The sharp, strong peak around 1710 cm<sup>-1</sup> is characteristic of the C=O stretching of the carbonyl group in the carboxylic acid. Aromatic C-H stretching vibrations are expected to appear around 3050 cm<sup>-1</sup>, while the aliphatic C-H stretching of the methylene group will be at a slightly lower wavenumber, near 2950 cm<sup>-1</sup>. The characteristic C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1600-1450 cm<sup>-1</sup> region. Finally, strong bands in the 850-750 cm<sup>-1</sup> range are expected due to out-of-plane C-H bending of the aromatic protons.

## Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum is predicted to show a prominent molecular ion peak ([M]<sup>+</sup>) at an m/z of 187, corresponding to the molecular weight of **2**.

**(Quinolin-4-YL)acetic acid.** A major fragmentation pathway is the loss of the carboxylic acid group (COOH, 45 Da), leading to a significant peak at  $m/z$  142. This fragment corresponds to the 4-methylquinoline cation radical. Further fragmentation of the quinoline ring, such as the loss of hydrogen cyanide (HCN, 27 Da), could lead to a peak at  $m/z$  115. A peak at  $m/z$  128, corresponding to the quinoline cation radical, might also be observed.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Quinolin-4-YL)acetic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in a clean NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

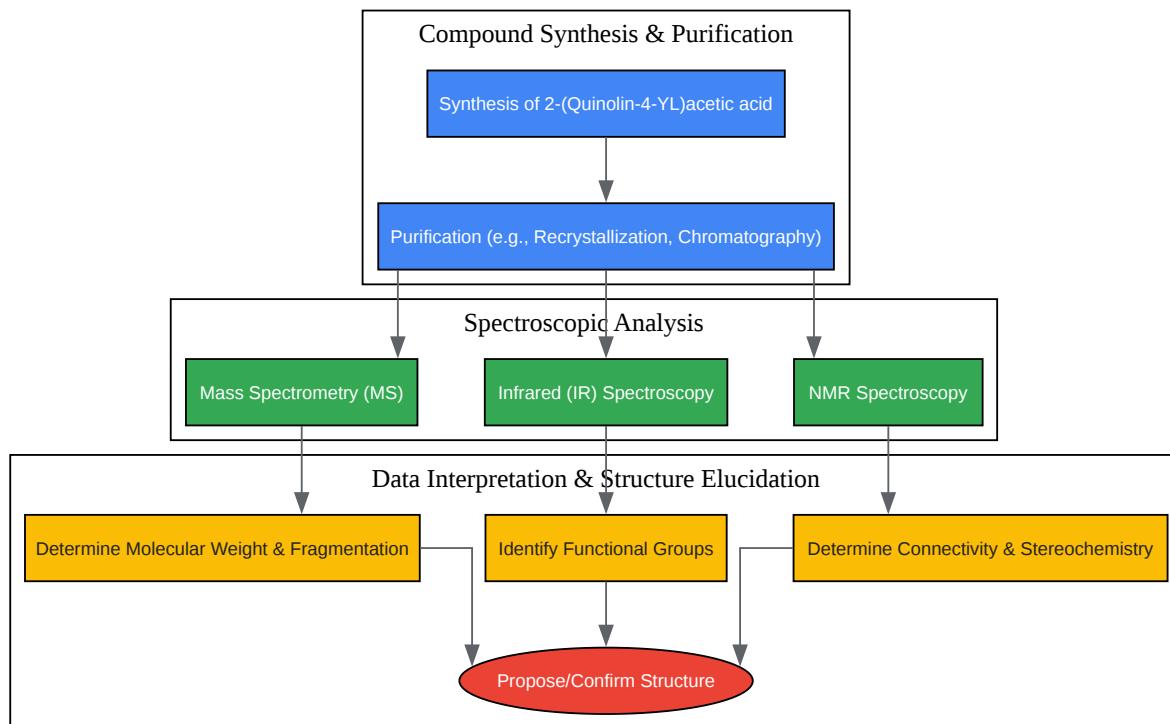
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition: Record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

### Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Ionization: For a volatile and thermally stable compound like this, Electron Ionization (EI) is a suitable method to generate the molecular ion and characteristic fragments. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule  $[M+H]^+$  at  $m/z$  188.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

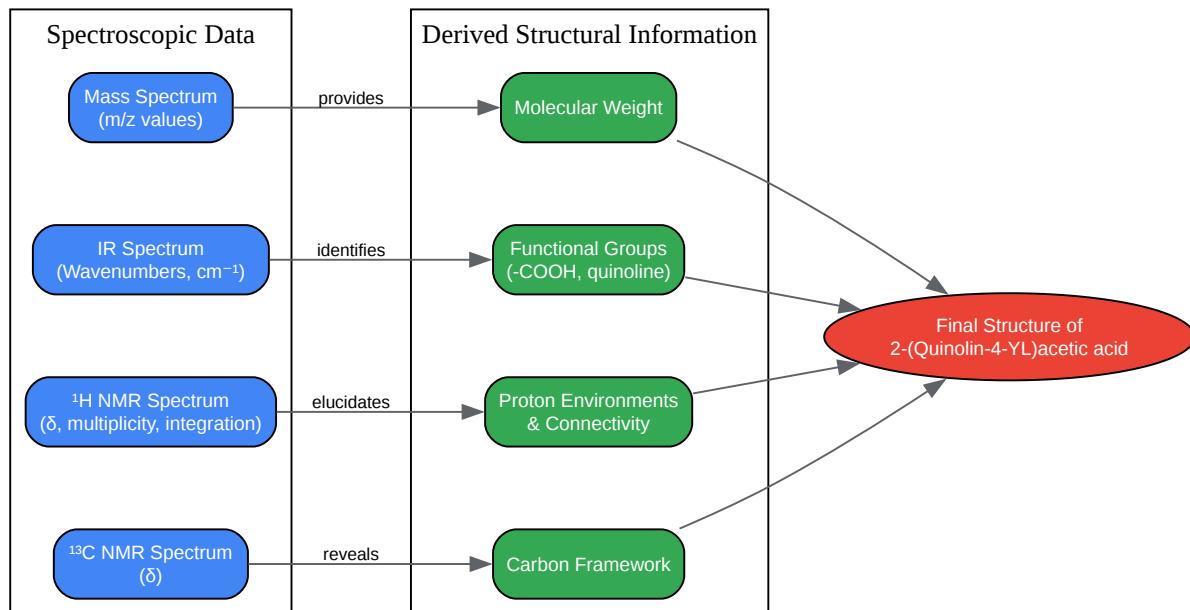
## Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like **2-(Quinolin-4-YL)acetic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-(Quinolin-4-YL)acetic acid**.



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Caption: Logical relationships between spectroscopic data and the derived structural information for **2-(Quinolin-4-YL)acetic acid**.

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